molecular formula C4H7N3 B1591855 1H-Imidazol-1-amine CAS No. 51741-29-8

1H-Imidazol-1-amine

Cat. No.: B1591855
CAS No.: 51741-29-8
M. Wt: 97.12 g/mol
InChI Key: OUWCEOVUIOPRKQ-UHFFFAOYSA-N
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Description

1H-Imidazol-1-amine is a heterocyclic organic compound that features an imidazole ring with an amino group attached to the nitrogen atom at the first position. Imidazole derivatives are known for their wide range of biological activities and are commonly found in many natural products, including histidine and histamine. The unique structure of this compound makes it a valuable compound in various fields of scientific research and industrial applications.

Scientific Research Applications

1H-Imidazol-1-amine has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of imidazole-based compounds is diverse and depends on the specific compound. For instance, some imidazole derivatives show different biological activities such as antibacterial, antimycobacterial, anti-inflammatory, antitumor, antidiabetic, anti-allergic, antipyretic, antiviral, antioxidant, anti-amoebic, antihelmintic, antifungal and ulcerogenic activities .

Safety and Hazards

1H-Imidazol-1-amine is considered hazardous. It poses a risk of explosion if heated under confinement. In case of fire, it is advised to evacuate the area .

Future Directions

Imidazole has become an important synthon in the development of new drugs. The derivatives of 1, 3-diazole show different biological activities. There are different examples of commercially available drugs in the market which contains 1, 3-diazole ring . The interest and importance of imidazole-containing analogs in the field of medicinal chemistry is remarkable .

Preparation Methods

Synthetic Routes and Reaction Conditions: 1H-Imidazol-1-amine can be synthesized through several methods. One common approach involves the cyclization of amido-nitriles. For example, the reaction of an amido-nitrile with a nickel catalyst can lead to the formation of disubstituted imidazoles under mild conditions . Another method involves the condensation of glyoxal, formaldehyde, and ammonia, which can produce imidazole derivatives .

Industrial Production Methods: Industrial production of this compound often involves the Debus-Radziszewski synthesis, which uses glyoxal, formaldehyde, and ammonia as starting materials . This method is favored due to its efficiency and the availability of the starting materials.

Chemical Reactions Analysis

Types of Reactions: 1H-Imidazol-1-amine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form imidazole N-oxides.

    Reduction: Reduction reactions can convert imidazole derivatives into their corresponding amines.

    Substitution: The amino group in this compound can participate in nucleophilic substitution reactions, leading to the formation of various substituted imidazoles.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Halogenated compounds and strong bases are often employed in substitution reactions.

Major Products: The major products formed from these reactions include substituted imidazoles, imidazole N-oxides, and various amine derivatives.

Comparison with Similar Compounds

    1-Methylimidazole: Similar in structure but with a methyl group at the nitrogen atom.

    2-Methylimidazole: Features a methyl group at the second position of the imidazole ring.

    4-Methylimidazole: Has a methyl group at the fourth position of the imidazole ring.

Uniqueness: 1H-Imidazol-1-amine is unique due to the presence of the amino group at the first position, which imparts distinct chemical reactivity and biological activity compared to other imidazole derivatives .

Properties

IUPAC Name

imidazol-1-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C3H5N3/c4-6-2-1-5-3-6/h1-3H,4H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MXZANEWAFZMPKW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN(C=N1)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C3H5N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

83.09 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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